Heptyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate is a chemical compound derived from the esterification of heptanol and (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid, commonly known as alpha-linolenic acid. This compound is a type of fatty acid ester, which is often found in various natural oils and has significant applications in different fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate typically involves the esterification reaction between heptanol and alpha-linolenic acid. This reaction can be catalyzed by acidic or enzymatic catalysts. For instance, sulfuric acid or p-toluenesulfonic acid can be used as acidic catalysts, while lipases can serve as enzymatic catalysts. The reaction is usually carried out under reflux conditions with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and enable the efficient removal of by-products. The use of immobilized enzymes as catalysts can also enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Heptyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated esters.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method for reducing the double bonds.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Hydroperoxides, epoxides, and other oxygenated compounds.
Reduction: Saturated fatty acid esters.
Substitution: Amino esters, alkoxy esters, and other substituted derivatives.
Scientific Research Applications
Heptyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and transesterification reactions.
Biology: This compound is studied for its role in cell membrane structure and function due to its fatty acid content.
Medicine: Research is ongoing into its potential anti-inflammatory and antioxidant properties, which could have therapeutic applications.
Industry: It is used in the formulation of biodegradable lubricants and as a component in the production of bio-based polymers.
Mechanism of Action
The biological effects of Heptyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate are primarily due to its metabolism into active fatty acid derivatives. These metabolites can interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. For example, the compound can be converted into eicosanoids, which are signaling molecules that play a role in inflammation and immune responses.
Comparison with Similar Compounds
Similar Compounds
Heptyl (9Z,12Z)-octadeca-9,12-dienoate: This compound has two double bonds and is less unsaturated compared to Heptyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate.
Heptyl (6Z,9Z,12Z,15Z)-6,9,12,15-octadecatetraenoate: This compound has an additional double bond, making it more unsaturated.
Uniqueness
This compound is unique due to its specific configuration of three cis double bonds, which imparts distinct chemical and biological properties. Its higher degree of unsaturation compared to similar compounds makes it more reactive in certain chemical reactions and potentially more effective in biological applications.
Properties
CAS No. |
96446-17-2 |
---|---|
Molecular Formula |
C25H44O2 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
heptyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C25H44O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-25(26)27-24-22-20-8-6-4-2/h5,7,10-11,13-14H,3-4,6,8-9,12,15-24H2,1-2H3/b7-5-,11-10-,14-13- |
InChI Key |
CZTWVENJLWKPDK-LNCSVHMCSA-N |
Isomeric SMILES |
CCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCOC(=O)CCCCCCCC=CCC=CCC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.